![molecular formula C11H11NO2S3 B5722082 N-[2-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5722082.png)

N-[2-(methylthio)phenyl]-2-thiophenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

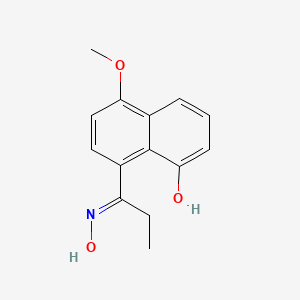

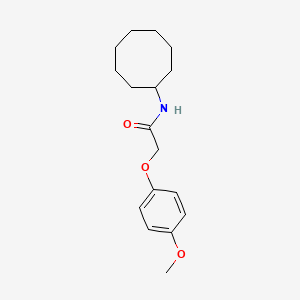

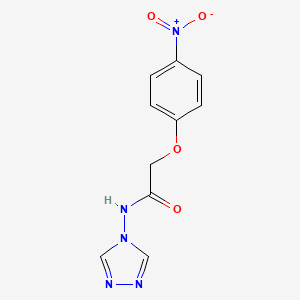

This compound contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also has a sulfonamide group (-SO2NH2), which is a common functional group in many pharmaceutical drugs due to its ability to bind to proteins and enzymes in the body. The presence of the methylthio group (-SCH3) could potentially increase the lipophilicity of the compound, which might enhance its ability to cross cell membranes .

Molecular Structure Analysis

The molecular structure of this compound would likely show the thiophene and phenyl rings as distinct units, with the sulfonamide group linking them. The methylthio group would be attached to the phenyl ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich sulfur atoms in the thiophene and methylthio groups, which could potentially undergo electrophilic aromatic substitution reactions. The sulfonamide group might also be susceptible to hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could potentially increase its solubility in water, while the thiophene and phenyl rings might enhance its solubility in organic solvents .Scientific Research Applications

Antiprotozoal Activity

Indazole derivatives, including N-[2-(methylthio)phenyl]-2-thiophenesulfonamide, have shown promising antiprotozoal properties . Specifically, this compound exhibits potent activity against protozoans such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The presence of electron-withdrawing groups at the 2-phenyl ring enhances its efficacy. Notably, the 2-phenyl substitution significantly contributes to its antiprotozoal effects, with certain derivatives demonstrating remarkable activity (e.g., 2-phenyl-2 H-indazole derivatives with methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl substitutions) .

Rhodium-Catalyzed Reactions

While not directly related to N-[2-(methylthio)phenyl]-2-thiophenesulfonamide, it’s worth noting that rhodium catalysis plays a crucial role in various chemical transformations. Rhodium-catalyzed reactions are rare but intriguing, involving anomalous processes that differ from other transition metals (e.g., Ni, Mn, Mo, or Pd) .

Amide Synthesis

The compound’s structure suggests potential applications in amide synthesis. Researchers have synthesized novel amides starting from related benzoic acids and amine derivatives. For instance, 2,3-dimethoxybenzamides and 3-acetoxy-2-methylbenzamides were prepared using N-[2-(methylthio)phenyl]-2-thiophenesulfonamide as a starting point .

Mechanism of Action

Target of Action

The primary target of N-[2-(methylthio)phenyl]-2-thiophenesulfonamide is the 5-hydroxytryptamine receptor 7 (5-HT7) . This receptor plays a crucial role in the regulation of mood, sleep, and circadian rhythm. Activation of this receptor has been shown to exert anti-ulcer effects .

Mode of Action

N-[2-(methylthio)phenyl]-2-thiophenesulfonamide interacts with its target, the 5-HT7 receptor, leading to its activation . This activation results in a series of intracellular events that ultimately lead to the observed anti-ulcer effects .

Result of Action

The activation of the 5-HT7 receptor by N-[2-(methylthio)phenyl]-2-thiophenesulfonamide leads to significant anti-ulcerogenic effects in an indomethacin-induced gastric ulcer model . This suggests that the compound could potentially be used in the treatment of gastric ulcers.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-methylsulfanylphenyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S3/c1-15-10-6-3-2-5-9(10)12-17(13,14)11-7-4-8-16-11/h2-8,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZXQNFEGGEJDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylsulfanylphenyl)thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5722000.png)

![N-(3,4-dimethylphenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5722035.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5722050.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5722069.png)

![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5722075.png)